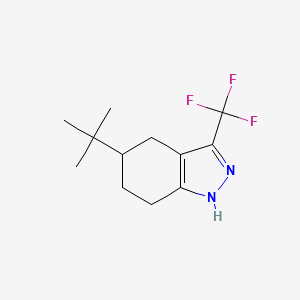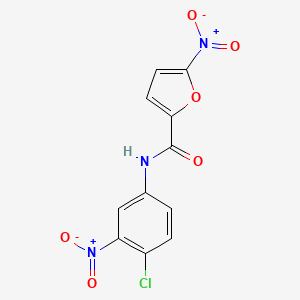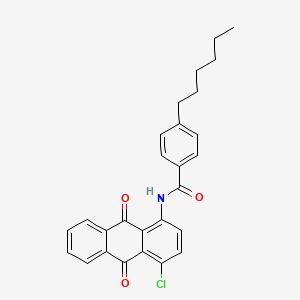
5-Tert-butyl-4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Tert-butyl-4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of a trifluoromethyl group and a tert-butyl group in this compound enhances its chemical stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed reaction can be employed to form the indazole ring by N–N bond formation . The reaction is carried out in DMSO under an oxygen atmosphere, yielding the desired indazole compound in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free and catalyst-free methods are being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
5-Tert-butyl-4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in DMF.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Applications De Recherche Scientifique
5-Tert-butyl-4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its anticancer properties and as a potential inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Tert-butyl-4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit cyclo-oxygenase-2 (COX-2), leading to reduced production of inflammatory mediators . The trifluoromethyl group enhances its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6,7-Tetrahydro-1H-indazole: Lacks the trifluoromethyl and tert-butyl groups, resulting in different chemical and biological properties.
3-Trifluoromethyl-1H-indazole: Similar structure but without the tert-butyl group, affecting its stability and activity.
5-Tert-butyl-1H-indazole: Lacks the tetrahydro and trifluoromethyl groups, leading to different reactivity and applications.
Uniqueness
The presence of both the trifluoromethyl and tert-butyl groups in 5-Tert-butyl-4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazole makes it unique. These groups enhance its chemical stability, biological activity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C12H17F3N2 |
|---|---|
Poids moléculaire |
246.27 g/mol |
Nom IUPAC |
5-tert-butyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole |
InChI |
InChI=1S/C12H17F3N2/c1-11(2,3)7-4-5-9-8(6-7)10(17-16-9)12(13,14)15/h7H,4-6H2,1-3H3,(H,16,17) |
Clé InChI |
CYMDYOTYZGUNSG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC2=C(C1)C(=NN2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-3-carbohydrazide](/img/structure/B12455524.png)
![5-Bromo-2-{[(4-tert-butylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12455525.png)
![4,4'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}dibenzene-1,3-diol](/img/structure/B12455526.png)
![N-[1-(2-hydroxyphenyl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B12455527.png)
![2-({2-[(4-chlorophenyl)sulfanyl]propanoyl}amino)-N-cyclohexylbenzamide](/img/structure/B12455539.png)
![2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-N-(3-phenylpropyl)-2-propenamide](/img/structure/B12455550.png)
![4-Chloro-2-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B12455553.png)

![(1R,2S)-2-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12455564.png)

![4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-(2-methylphenyl)phthalazin-1-amine](/img/structure/B12455596.png)
![5-[(4-Hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12455598.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B12455607.png)
